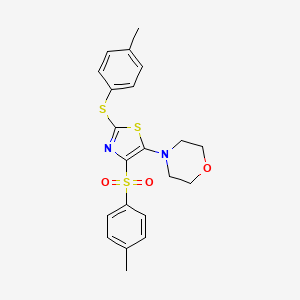
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with p-tolylthio and tosyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of p-tolylthiol with a suitable thiazole precursor under controlled conditions. The tosylation of the thiazole ring is achieved using tosyl chloride in the presence of a base such as pyridine. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tosyl group can be reduced under specific conditions to yield the corresponding thiol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The p-tolylthio and tosyl groups can enhance the compound’s binding affinity and specificity. The morpholine ring can further influence the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl(4-(p-tolylthio)phenyl)methanone
- 4-(phenyl(p-tolylthio)methyl)morpholine
- 3-methyl-3-(p-tolylthio)indolin-2-one
Uniqueness
4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is unique due to its combination of a thiazole ring with p-tolylthio and tosyl substitutions, along with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-[2-(4-methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-15-3-7-17(8-4-15)27-21-22-19(20(28-21)23-11-13-26-14-12-23)29(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMBQKKPFYDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=C(S2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
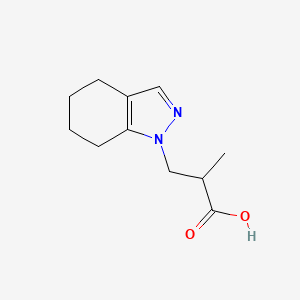
![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)
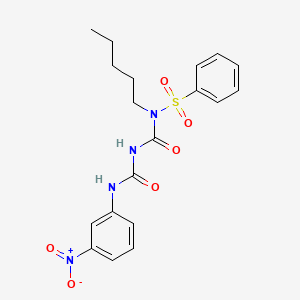
![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)
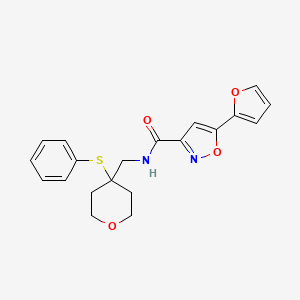
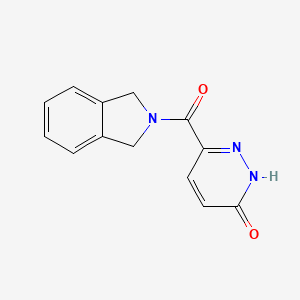

![(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide](/img/structure/B2799957.png)

![N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799964.png)

